L-Alanine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-
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Overview
Description
L-Alanine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl- is a peptide compound composed of six amino acids: L-Alanine, L-Valine, L-Leucine, L-Proline, L-Alanine, and L-Leucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acids are coupled to the growing peptide chain on the resin.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like L-Alanine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Alanine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, reducing the peptide to its linear form.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Mutagenesis reagents like oligonucleotides and DNA polymerases are used for amino acid substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield linear peptides.
Scientific Research Applications
L-Alanine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl- has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Alanine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the biological context and the specific targets of the peptide.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and parenteral nutrition.
L-Alanyl-L-valine: Known for its sorption properties and thermal stability.
Uniqueness
L-Alanine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This peptide’s combination of hydrophobic and hydrophilic residues allows it to interact with a wide range of molecular targets, making it versatile in various applications.
Properties
CAS No. |
503844-16-4 |
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Molecular Formula |
C28H50N6O7 |
Molecular Weight |
582.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C28H50N6O7/c1-14(2)12-19(24(36)31-18(8)28(40)41)32-23(35)17(7)30-25(37)21-10-9-11-34(21)27(39)20(13-15(3)4)33-26(38)22(29)16(5)6/h14-22H,9-13,29H2,1-8H3,(H,30,37)(H,31,36)(H,32,35)(H,33,38)(H,40,41)/t17-,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
WZHUXFBGDGTKPW-WLNPFYQQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
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